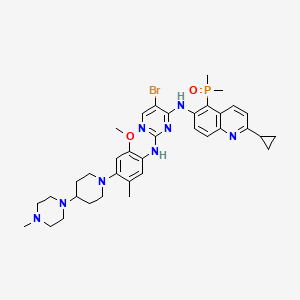
Egfr-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-29 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein with intrinsic tyrosine kinase activity, playing a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Egfr-IN-29 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow chemistry, which allows for the efficient and consistent production of the compound on a large scale .
Chemical Reactions Analysis
Egfr-IN-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .
Scientific Research Applications
Egfr-IN-29 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use this compound to investigate the role of EGFR in cellular signaling pathways and its impact on cell behavior.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress or harbor mutations in EGFR.
Industry: The compound is used in the development of new diagnostic assays and screening platforms for EGFR-related diseases .
Mechanism of Action
Egfr-IN-29 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the EGFR signaling pathway, leading to reduced cell proliferation, survival, and migration .
Comparison with Similar Compounds
Egfr-IN-29 is unique among EGFR inhibitors due to its specific binding affinity and selectivity for the EGFR tyrosine kinase domain. Similar compounds include:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A small molecule inhibitor targeting EGFR, also used in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations in EGFR
This compound stands out due to its distinct chemical structure and its ability to inhibit both wild-type and mutant forms of EGFR, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C36H46BrN8O2P |
|---|---|
Molecular Weight |
733.7 g/mol |
IUPAC Name |
5-bromo-4-N-(2-cyclopropyl-5-dimethylphosphorylquinolin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C36H46BrN8O2P/c1-23-20-31(33(47-3)21-32(23)45-14-12-25(13-15-45)44-18-16-43(2)17-19-44)41-36-38-22-27(37)35(42-36)40-30-11-10-29-26(34(30)48(4,5)46)8-9-28(39-29)24-6-7-24/h8-11,20-22,24-25H,6-7,12-19H2,1-5H3,(H2,38,40,41,42) |
InChI Key |
DKMXEBIKMPYHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=C(C=C5)N=C(C=C6)C7CC7)P(=O)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)




![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)






